6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-5-3-6(8(10,11)12)7-13-1-2-14(7)4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVYHKXYTNZPJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Synthesis via Bromination and Cyclization
The most established synthetic route involves initial functionalization of an imidazo[1,2-a]pyridine core, followed by selective bromination at the 6-position and introduction of the trifluoromethyl group at the 8-position.
Preparation of the Imidazo[1,2-a]pyridine Core:
The core heterocycle can be synthesized via multistep processes involving condensation reactions of suitable pyridine derivatives with amino compounds or aldehydes under mild conditions.Selective Bromination at Position 6:
Bromination is achieved using electrophilic brominating agents such as N-bromosuccinimide (NBS) or molecular bromine, often in the presence of radical initiators or catalysts, under controlled temperature (typically 0–25°C) to ensure regioselectivity.Introduction of the Trifluoromethyl Group at Position 8:
The trifluoromethyl substituent is introduced via nucleophilic substitution or via trifluoromethylation reagents such as Togni's reagent or Umemoto's reagents, under mild conditions to preserve the integrity of the heterocycle.
A 2014 patent describes a method where 2-amidogen-5-bromopyridine reacts with chloroacetaldehyde under basic conditions, followed by cyclization to form the brominated imidazo[1,2-a]pyridine core, which can be further functionalized to introduce the trifluoromethyl group.
The process involves mild temperatures (25–50°C), aqueous conditions, and straightforward purification steps like recrystallization, making it suitable for laboratory and industrial synthesis.
Direct Synthesis from Precursors Using Metal-Free and Aqueous Conditions
Recent advances have demonstrated metal-free, aqueous synthesis routes that operate under ambient conditions, emphasizing green chemistry principles.
Starting Materials:
N-propargyl pyridinium bromides or related pyridinium salts serve as key intermediates, prepared via nucleophilic substitution of pyridine derivatives with propargyl bromide.Reaction Conditions:
The synthesis involves heating pyridinium salts with brominating agents or trifluoromethylating reagents in water or ethanol, often in the presence of mild bases like sodium bicarbonate.Reaction Pathway:
Under ambient or slightly elevated temperatures, the heterocyclic core undergoes cyclization and substitution reactions, leading to the formation of the target compound.
A 2016 study reports a rapid, metal-free synthesis of imidazo[1,2-a]pyridines under mild conditions, utilizing aqueous media and avoiding heavy metal catalysts.
The process involves preparing N-propargyl pyridinium bromides, which upon treatment with brominating or trifluoromethylating agents, cyclize to form the desired heterocycle.
Data Tables of Preparation Methods
| Method | Starting Materials | Reagents | Conditions | Key Features | References |
|---|---|---|---|---|---|
| Electrophilic Bromination & Trifluoromethylation | Imidazo[1,2-a]pyridine derivatives | NBS, Togni’s reagent | 0–50°C, aqueous or organic solvents | Regioselective at 6- and 8-positions | , |
| Metal-Free Aqueous Synthesis | N-propargyl pyridinium bromides | Brominating/trifluoromethylating agents | Ambient temperature, water/ethanol | Green chemistry, high efficiency | |
| Direct Cyclization of Pyridine Precursors | 2-Aminopyridine derivatives | Chloroacetaldehyde, base | 25–50°C, aqueous media | Mild, operationally simple |
Notes on Optimization and Purity
Reaction Conditions:
Mild temperatures (25–50°C), neutral to slightly basic pH, and aqueous solvents favor regioselectivity and product stability.Purification:
Recrystallization from ethyl acetate/hexane mixtures or chromatography yields high-purity compounds suitable for biological testing or further derivatization.Yield Data:
Typical yields range from 70% to 85% depending on reaction scale and specific reagents used.
Summary of Research Findings
- The synthesis of 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine is feasible via multiple routes, with recent emphasis on environmentally benign, metal-free methods.
- The key to successful synthesis involves regioselective bromination at the 6-position and efficient trifluoromethylation at the 8-position.
- Operational simplicity, high yields, and high purity are achievable under mild conditions, making these methods suitable for both laboratory and industrial applications.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 6 undergoes nucleophilic substitution under specific conditions. The -CF₃ group activates the pyridine ring toward nucleophilic attack by withdrawing electron density.
| Reaction | Conditions | Nucleophile | Product | Yield | Source |
|---|---|---|---|---|---|
| SNAr | Pd(OAc)₂, XPhos, K₃PO₄, 100°C | Phenylboronic acid | 6-Aryl-8-(trifluoromethyl)imidazo[1,2-a]pyridine | 78% | |
| SNAr | CuI, L-proline, DMSO, 80°C | NaN₃ | 6-Azido-8-(trifluoromethyl)imidazo[1,2-a]pyridine | 85% |
-
Mechanism : The bromine atom is displaced via a palladium- or copper-catalyzed pathway, often requiring ligands like XPhos or proline to stabilize intermediates.
Cross-Coupling Reactions
The bromine atom participates in cross-coupling reactions, enabling C–C bond formation.
Suzuki-Miyaura Coupling
| Catalyst | Base | Solvent | Coupling Partner | Product | Yield | Source |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-8-CF₃-imidazopyridine | 72% |
Buchwald-Hartwig Amination
| Catalyst | Ligand | Amine | Product | Yield | Source |
|---|---|---|---|---|---|
| Pd₂(dba)₃ | XantPhos | Morpholine | 6-Morpholino-8-CF₃-imidazopyridine | 68% |
Radical Reactions
The -CF₃ group stabilizes radical intermediates, enabling functionalization under oxidative conditions.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| AIBN, TMS₃SiH | Benzene, 80°C | 6-Silyl-8-CF₃-imidazopyridine | 65% | |
| Mn(OAc)₃, AcOH | RT, 24h | 6-Acetoxy-8-CF₃-imidazopyridine | 58% |
Electrophilic Aromatic Substitution
The electron-rich imidazole ring undergoes electrophilic substitution at position 2.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2h | 2-Nitro-6-bromo-8-CF₃-imidazopyridine | 45% | |
| Br₂, FeBr₃ | CH₂Cl₂, RT | 2-Bromo-6-bromo-8-CF₃-imidazopyridine | 52% |
Cyclization Reactions
The compound serves as a precursor for synthesizing polycyclic systems.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CuI, Cs₂CO₃ | DMF, 120°C | Imidazo[1,2-a]pyrido[3,2-e]pyrimidine | 63% | |
| PdCl₂, CO | MeOH, 80°C | Fused imidazo-pyridine-carbonyl derivative | 71% |
Reduction and Oxidation
-
Reduction : The bromine atom can be replaced via catalytic hydrogenation:
-
Conditions : H₂ (1 atm), Pd/C, EtOH, 25°C → 6-H-8-CF₃-imidazopyridine (Yield: 89%).
-
-
Oxidation : The -CF₃ group stabilizes oxidized forms, enabling hydroxylation at position 3 using mCPBA (Yield: 38%) .
Comparative Reactivity
The table below compares reactivity across similar imidazo[1,2-a]pyridine derivatives:
| Compound | Reactivity in SNAr | Reactivity in Cross-Coupling | Stability to Oxidation |
|---|---|---|---|
| 6-Bromo-8-CF₃-imidazopyridine | High (due to -CF₃) | Moderate | High |
| 6-Bromo-8-Me-imidazopyridine | Low | High | Low |
| 6-Iodo-8-CF₃-imidazopyridine | Very High | High | Moderate |
Key Research Findings
-
Catalytic Efficiency : Palladium-based catalysts outperform copper in Suzuki couplings, with XPhos ligands enhancing turnover numbers.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) improve yields in SNAr reactions by stabilizing charged intermediates .
-
Steric Hindrance : Substituents at position 8 (-CF₃) reduce reaction rates in electrophilic substitutions due to steric effects .
Scientific Research Applications
The compound's structure, characterized by the presence of a bromine atom and a trifluoromethyl group, enhances its lipophilicity and metabolic stability, making it a promising candidate for various biological activities. Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : Certain derivatives have been identified as inhibitors of specific enzymes related to disease processes.
Medicinal Chemistry
6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine is primarily investigated for its role in developing new therapeutic agents. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, leading to improved efficacy and reduced toxicity.
Targeted Therapeutics
Recent studies have focused on the compound's ability to selectively target certain biological pathways:
- Kinase Inhibitors : Research has explored its potential as a kinase inhibitor, which could lead to advancements in cancer treatment.
- Antiviral Agents : Investigations into its antiviral properties suggest it may inhibit viral replication.
-
Anticancer Activity Study :
- A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of 6-bromo derivatives on various cancer cell lines. Results indicated significant growth inhibition in breast and lung cancer cells compared to control groups.
-
Antimicrobial Efficacy Assessment :
- Research conducted by a pharmaceutical company tested the antimicrobial properties of the compound against resistant strains of bacteria. The findings demonstrated effective inhibition at low concentrations, suggesting potential for therapeutic use.
-
Enzyme Inhibition Research :
- A recent study investigated the inhibitory effects of this compound on specific kinases involved in cancer progression. The results showed promising inhibition rates, highlighting its potential as a targeted therapy.
Mechanism of Action
The mechanism of action of 6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, disrupting essential biological pathways. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, making it a potent compound in drug development .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in substituent positions or electronic profiles (Table 1):
Table 1. Structural analogues of this compound.
- Substituent Position : Moving the bromine or trifluoromethyl group alters electronic distribution and steric hindrance. For example, 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS: 1135282-92-6) shows distinct reactivity in Friedel-Crafts acylation due to the electron-withdrawing CF₃ group at position 6 .
- Electron-Withdrawing Groups: The trifluoromethyl group (-CF₃) enhances resistance to metabolic degradation compared to nitro (-NO₂) or sulfonyl groups .
Physicochemical Properties
- pKa and Stability : Predicted pKa values for related brominated imidazopyridines range from 2.45–2.50, suggesting protonation at physiological pH .
Biological Activity
The compound 6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine has garnered attention in recent years due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and potential use in drug development.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Bromine (Br) at the 6-position
- Trifluoromethyl (CF₃) group at the 8-position
- Imidazo[1,2-a]pyridine ring system
These structural components contribute to its unique reactivity and biological profile.
Research indicates that this compound exhibits inhibitory effects on various biological targets. Notably, it has been shown to inhibit viral replication by affecting enzymes involved in the replication process, such as RNA-dependent RNA polymerase . This mechanism is particularly relevant in the context of viral infections like hepatitis C.
Mycobacterium tuberculosis
In a study assessing the efficacy of imidazopyridine derivatives against Mycobacterium tuberculosis, compounds similar to this compound demonstrated significant in vitro activity. The minimum inhibitory concentration (MIC) values were recorded as low as 0.2 µM for certain derivatives . The presence of bromine and trifluoromethyl groups was found to enhance activity against mycobacterial strains.
Anthelmintic Activity
Another area of interest is the compound's potential as an anthelmintic agent. A series of imidazo[1,2-a]pyridine derivatives were tested against Haemonchus contortus, a parasitic worm affecting livestock. The most active compounds exhibited paralysis in larval stages at concentrations as low as 31.25 µM, indicating their potential for treating helminth infections .
Cytotoxicity and Cancer Research
The cytotoxic effects of this compound have also been evaluated in various cancer cell lines. In vitro studies indicated that brominated analogs displayed significant cytotoxicity against several cancer types, with IC₅₀ values ranging from 3.79 µM to 12.50 µM in MCF7 and NCI-H460 cell lines . These findings suggest that modifications at the 6 or 8 positions are crucial for enhancing anticancer activity.
Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine, and what yields are typically achieved?
The compound is synthesized via condensation of ethyl bromopyruvate with brominated diaminopyridine derivatives under reflux in ethanol with NaHCO₃. This method yields ~65% (optimized conditions) . Alternative routes involve functionalization of pre-formed imidazo[1,2-a]pyridine scaffolds using bromine or trifluoromethylation agents, though yields vary depending on substituent compatibility . Key challenges include regioselectivity in bromination and avoiding side reactions with the trifluoromethyl group.
Q. How can NMR and HRMS be utilized to confirm the structure of this compound derivatives?
- ¹H NMR : The aromatic protons of the imidazo[1,2-a]pyridine core appear as distinct doublets (δ 7.2–8.5 ppm), with splitting patterns confirming substitution positions. The trifluoromethyl group causes deshielding of adjacent protons .
- ¹³C NMR : The CF₃ group resonates at ~120–125 ppm (q, J = 280–300 Hz), while the brominated carbon appears at ~95–100 ppm .
- HRMS : Use electrospray ionization (ESI) to detect [M+H]⁺ ions. For C₈H₅BrF₃N₂, the calculated m/z is 279.9612; deviations >5 ppm indicate impurities or incorrect assignments .
Q. What are the primary pharmacological activities associated with imidazo[1,2-a]pyridine scaffolds, and how does bromo/trifluoromethyl substitution influence these activities?
Imidazo[1,2-a]pyridines exhibit antibacterial, antiviral, and kinase-inhibitory properties. Bromine enhances electrophilicity for covalent binding (e.g., kinase inhibition), while the CF₃ group improves metabolic stability and lipophilicity, enhancing blood-brain barrier penetration . For example, trifluoromethyl-substituted analogs of zolpidem show prolonged hypnotic effects .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?
Quantum mechanical calculations (e.g., DFT) predict transition states for bromination and trifluoromethylation, identifying optimal temperatures and catalysts. For instance, NaHCO₃ in ethanol minimizes side reactions by stabilizing intermediates . Machine learning models trained on reaction databases can further narrow solvent/catalyst combinations, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in biological activity data for bromo/trifluoromethyl-substituted imidazo[1,2-a]pyridines?
Discrepancies in IC₅₀ values often arise from assay conditions (e.g., buffer pH, cell lines). For example:
- Antiviral assays : Use standardized cell lines (e.g., HEK293T) and control for CF₃ group hydrolysis, which can generate toxic byproducts .
- Kinase inhibition : Validate selectivity via kinome-wide profiling, as off-target effects may dominate in truncated assay panels .
Q. How can X-ray crystallography validate the regiochemistry of bromine and trifluoromethyl groups in imidazo[1,2-a]pyridine derivatives?
Single-crystal X-ray diffraction confirms substitution patterns by analyzing bond lengths and angles. For 6-bromo-8-substituted analogs, the Br–C bond length is ~1.90 Å, and the CF₃ group adopts a planar geometry with the pyridine ring . Disordered electron density may indicate dynamic rotational states of the CF₃ group, requiring refinement with anisotropic displacement parameters .
Q. What in vitro models are recommended for evaluating the neuropharmacological potential of this compound derivatives?
- GABAA receptor binding : Use radioligand displacement assays with [³H]flumazenil in cortical neuron cultures. CF₃ substitution enhances affinity for α1 subunits, mimicking zolpidem’s hypnotic effects .
- CYP450 inhibition : Screen using human liver microsomes to assess metabolic stability. Bromine may increase CYP3A4 affinity, requiring dose adjustments .
Methodological Notes
- Synthesis Optimization : Prioritize microwave-assisted synthesis for time-sensitive reactions (e.g., bromination), reducing reaction times from hours to minutes .
- Data Reproducibility : Report solvent purity (HPLC-grade), catalyst lot numbers, and moisture content (<50 ppm) for bromo/CF₃ reactions, as trace water degrades intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
